molecular formula C8H13Cl2NO2 B2393111 tert-butyl N-(2,2-dichlorocyclopropyl)carbamate CAS No. 2225146-59-6

tert-butyl N-(2,2-dichlorocyclopropyl)carbamate

Cat. No.: B2393111
CAS No.: 2225146-59-6
M. Wt: 226.1
InChI Key: DHQJRQCIVJMDBQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate is a specialized chemical building block of significant interest in advanced organic synthesis and pesticide research. This compound integrates a reactive 2,2-dichlorocyclopropyl ring with a tert-butoxycarbonyl (Boc) protected amine, making it a versatile precursor for medicinal and agrochemical chemists. The dichlorocyclopropyl moiety is a recognized pharmacophore and is found in various biologically active molecules. For instance, 2,2-dichlorocyclopropyl derivatives have been investigated as methyl-phosphoric acid esters for their potent activity against insect pests and acarids . The Boc protecting group is one of the most widely used strategies in synthetic chemistry for the protection of amine functionalities, allowing for selective reactions elsewhere in the molecule before the group is cleanly removed under mild acidic conditions. As an intermediate, this compound can be utilized in the synthesis of more complex molecules, potentially for application in developing novel insecticides or other active ingredients. Its mechanism of action, if derived for end-use products, may involve the inhibition of critical biological enzymes; organophosphorus and carbamate compounds, in general, are known to act as acetylcholinesterase inhibitors, disrupting nerve function in target pests . Researchers value this reagent for its potential to introduce the sterically strained and electrophilic dichlorocyclopropyl group into target structures, enabling structure-activity relationship studies. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(2,2-dichlorocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQJRQCIVJMDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dichlorocyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorocyclopropyl group may also contribute to the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent/Ring System CAS Number Key Features Potential Applications
tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate 2,2-dichlorocyclopropane Not provided High steric strain, electronegative Cl atoms, lipophilic Pharmaceutical intermediates
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane with formyl group Not provided Rigid bicyclic framework, aldehyde functionality Drug discovery scaffolds
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Hydroxyl-substituted cyclopentane 1290191-64-8 Polar hydroxyl group, chiral center Peptide modifications
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Azabicyclo[4.1.0]heptane 880545-32-4 Nitrogen-containing bicyclic system, potential for hydrogen bonding Enzyme inhibitors
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Fluorinated piperidine 1268520-95-1 Fluorine atom (electron-withdrawing), enhanced metabolic stability CNS drug candidates

Structural and Electronic Comparisons

  • Cyclopropane vs. Bicyclic Systems : The dichlorocyclopropyl group in the target compound introduces significant ring strain and electron-withdrawing effects, contrasting with the rigid, less-strained bicyclo[2.2.2]octane or azabicyclo[4.1.0]heptane systems. These differences influence reactivity; for example, the cyclopropane may undergo ring-opening reactions more readily than bicyclic analogs .
  • Substituent Effects : Chlorine atoms enhance lipophilicity and steric hindrance compared to hydroxyl or fluorine substituents. Hydroxyl groups (e.g., in cyclopentyl derivatives) increase polarity, improving aqueous solubility but reducing membrane permeability . Fluorine, as in fluoropiperidine derivatives, offers metabolic stability and bioavailability advantages .

Research Findings and Limitations

While direct data on this compound are sparse, insights can be extrapolated from analogous compounds:

  • Spectroscopy: lists NMR shifts for a naphthoquinone-containing carbamate, suggesting that the dichlorocyclopropyl variant would exhibit distinct $^{13}\text{C}$ signals (e.g., ~110–120 ppm for cyclopropane carbons) .

Knowledge Gaps

  • Lack of explicit synthetic protocols or yield data for the target compound.
  • Limited comparative studies on biological activity or stability relative to analogs.

Biological Activity

tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anti-inflammatory and insecticidal activities.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2,2-dichlorocyclopropyl amine. The process can be optimized using various coupling agents to enhance yield and purity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on related carbamate derivatives demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema model, where several derivatives showed inhibition rates between 39% and 54% compared to standard NSAIDs like indomethacin .

Table 1: Anti-inflammatory Activity of Carbamate Derivatives

CompoundInhibition (%)Reference
Indomethacin54.239
Compound 4a50.123
Compound 4i39.021

Insecticidal Activity

The insecticidal properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various insect pests. The mechanism often involves neurotoxic effects leading to paralysis and death in insects. A study highlighted that certain dichlorocyclopropane derivatives exhibited high toxicity against mosquito larvae, indicating potential use as insecticides .

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact effectively with biological targets:

  • COX-2 Inhibition : The compound's ability to inhibit COX-2 leads to reduced production of pro-inflammatory prostaglandins.
  • Neurotoxicity in Insects : The dichlorocyclopropane moiety may interfere with neurotransmitter function in insects, causing rapid paralysis.

Case Studies

Case Study 1: Anti-inflammatory Efficacy
A study investigated the efficacy of a series of carbamate derivatives in a rat model. Results indicated that those with increased lipophilicity showed enhanced anti-inflammatory effects, suggesting that modifications in the chemical structure can optimize therapeutic outcomes .

Case Study 2: Insecticidal Effectiveness
Another research project assessed the larvicidal activity of dichlorocyclopropane derivatives against Aedes aegypti larvae. The results demonstrated that specific substitutions on the cyclopropane ring significantly increased lethality, providing insights for developing new insecticides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl N-(2,2-dichlorocyclopropyl)carbamate?

  • Methodology : The synthesis typically involves reacting tert-butyl carbamate with 2,2-dichlorocyclopropylamine under controlled conditions. Key parameters include:

  • Temperature : Maintain between 0–5°C during coupling to minimize side reactions (e.g., cyclopropane ring opening) .
  • Solvent Choice : Dichloromethane or acetonitrile is preferred for solubility and reaction kinetics .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation, as seen in analogous carbamate syntheses .
    • Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH3, 28–30 ppm for quaternary C), cyclopropane protons (δ 2.5–3.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]+ at m/z corresponding to C9H14Cl2NO2 (calc. 256.04) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Ensure crystal stability at 100 K .
  • Refinement : Employ SHELXL for least-squares refinement. Key steps include:

  • Hydrogen Placement : Place H atoms geometrically and refine isotropically .
  • Disorder Modeling : Address cyclopropane ring disorder using PART instructions in SHELX .
    • Validation : Check R1/wR2 convergence (<5%) and verify geometry with ORTEP-3 .

Q. What methodologies elucidate reaction mechanisms involving this compound in nucleophilic substitutions?

  • Kinetic Studies : Monitor reaction rates under varying pH (4–10) and temperatures (25–60°C) via UV-Vis spectroscopy .
  • Isotopic Labeling : Use 2H/13C-labeled cyclopropane to track ring-opening pathways in SN2 reactions .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

  • Case Example : If NMR suggests a planar cyclopropane but X-ray shows puckering:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect ring flexing .
  • Hirshfeld Analysis : Compare crystallographic electron density maps with theoretical models to assess steric strain .
    • Multi-Technique Cross-Validation : Correlate IR carbonyl shifts with crystallographic bond lengths to confirm resonance effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.